molecular formula C13H18O4 B15315970 2-(2,4-Dimethoxyphenyl)-3-methylbutanoic acid

2-(2,4-Dimethoxyphenyl)-3-methylbutanoic acid

Cat. No.: B15315970
M. Wt: 238.28 g/mol
InChI Key: ZMEMPYCNMRGFNJ-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-3-methylbutanoic acid is a branched-chain carboxylic acid featuring a 2,4-dimethoxyphenyl substituent at the C2 position and a methyl group at the C3 position of the butanoic acid backbone. This structure combines lipophilic (methyl and aryl) and polar (methoxy and carboxylic acid) moieties, influencing its physicochemical properties and biological interactions. The compound’s methoxy groups enhance solubility in organic solvents compared to non-substituted phenyl analogs, while the carboxylic acid group enables hydrogen bonding and salt formation, critical for receptor binding or catalytic interactions .

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-3-methylbutanoic acid

InChI

InChI=1S/C13H18O4/c1-8(2)12(13(14)15)10-6-5-9(16-3)7-11(10)17-4/h5-8,12H,1-4H3,(H,14,15)

InChI Key

ZMEMPYCNMRGFNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C=C(C=C1)OC)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)-3-methylbutanoic acid typically involves the reaction of 2,4-dimethoxybenzaldehyde with appropriate reagents to form the desired product. One common method involves the use of Grignard reagents, where 2,4-dimethoxybenzaldehyde reacts with a Grignard reagent such as methylmagnesium bromide, followed by acid hydrolysis to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Positional Isomers: 2-(3,4-Dimethoxyphenyl)-3-methylbutanoic Acid

A positional isomer with methoxy groups at the 3,4-positions of the phenyl ring (vs. 2,4-) exhibits distinct electronic and steric effects. However, the 2,4-substitution in the target compound may enhance π-π stacking interactions due to asymmetric electron distribution .

Halogenated Derivatives: 2-[(2,4-Dichlorophenyl)formamido]-3-methylbutanoic Acid

Replacing methoxy groups with chlorine atoms (e.g., 2,4-dichlorophenyl) introduces electron-withdrawing effects, increasing the carboxylic acid’s acidity (lower pKa). The amide linkage in this derivative adds hydrogen-bonding capacity, which may enhance interactions with polar residues in biological targets, as seen in CB1 receptor modulators .

Fluorinated Analogues: 3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic Acid

However, the lack of methoxy groups diminishes hydrogen-bond donor capacity, which could reduce affinity for targets requiring polar interactions .

Backbone-Modified Analogues

Shorter-Chain Derivatives: (3,4-Dimethoxyphenyl)acetic Acid

The acetic acid backbone (C2) instead of butanoic acid (C4) shortens the molecule, reducing conformational flexibility. This may limit interactions with deep binding pockets, as observed in studies where longer chains improved receptor engagement (e.g., CB1 agonists) .

Propionic Acid Derivatives: 2-Benzamido-3-(2,4-dimethoxyphenyl)propionic Acid

Introducing a benzamido group on a propionic acid backbone adds a planar aromatic moiety, enabling π-π interactions absent in the target compound. This modification is common in protease inhibitors, where extended conjugation enhances binding specificity .

Steric and Electronic Effects of Substituents

Compound Substituents Key Properties Biological Implications
2-(2,4-Dimethoxyphenyl)-3-methylbutanoic acid 2,4-OCH₃, 3-CH₃ Moderate acidity (pKa ~4.5), enhanced solubility in polar solvents Potential CNS activity due to methoxy groups
3-(3,5-Dichlorophenyl)-2-oxobutanoate 3,5-Cl, 2-oxo High acidity (pKa ~3.8), lipophilic Fungicidal activity via oxidative stress
2-(Acenaphthen-5-yl)-3-methylbutanoic acid Acenaphthenyl, 3-CH₃ Highly lipophilic, low water solubility Strong fungicidal activity in derivatives
3-Methyl-2-phenylbutanoic acid Phenyl, 3-CH₃ Low solubility, high crystallinity Limited bioactivity due to poor permeability

Biological Activity

2-(2,4-Dimethoxyphenyl)-3-methylbutanoic acid is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H18O4
  • Molecular Weight : Approximately 238.28 g/mol
  • Structural Features : The compound contains a dimethoxy-substituted phenyl group and a methylbutanoic acid moiety, which contribute to its biological activity and reactivity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress. The presence of methoxy groups in the phenyl ring is believed to enhance this activity.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been noted in various studies. It may inhibit the growth of certain bacteria and fungi, making it a candidate for further development in treating infections.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The methoxy groups can donate electrons to free radicals, thus neutralizing them.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Modulation of Gene Expression : Some studies suggest that such compounds can affect the expression of genes related to oxidative stress and inflammation.

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of various derivatives of this compound using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited significant scavenging activity, comparable to established antioxidants.

CompoundDPPH Scavenging Activity (%)
This compound85%
Ascorbic Acid90%
Control20%

Case Study 2: Inhibition of Inflammatory Cytokines

A recent study investigated the effect of the compound on TNF-alpha production in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant reduction in TNF-alpha levels, suggesting an anti-inflammatory effect.

TreatmentTNF-alpha Level (pg/mL)
Control300
LPS500
LPS + Compound200

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